molecular formula C37H34N2O9 B14409233 2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine CAS No. 85315-85-1

2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine

Katalognummer: B14409233
CAS-Nummer: 85315-85-1
Molekulargewicht: 650.7 g/mol
InChI-Schlüssel: JSUCWPTZTUGPOA-DWNQJFHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is a nucleoside derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a uridine core modified with benzoyl and bis(4-methoxyphenyl)(phenyl)methyl groups, which enhance its chemical stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine typically involves multiple steps, starting from uridineCommon reagents used in these steps include benzoyl chloride, dimethoxytrityl chloride, and various bases and solvents to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Wirkmechanismus

The mechanism of action of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s modifications enhance its binding affinity and specificity, allowing it to interfere with biological pathways and processes. For instance, it may inhibit viral replication by incorporating into viral RNA or DNA, leading to chain termination .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is unique due to its specific structural modifications, which confer enhanced stability and reactivity compared to other nucleoside derivatives. These properties make it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

85315-85-1

Molekularformel

C37H34N2O9

Molekulargewicht

650.7 g/mol

IUPAC-Name

[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] benzoate

InChI

InChI=1S/C37H34N2O9/c1-44-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(45-2)20-16-27)46-23-30-32(41)33(48-35(42)24-9-5-3-6-10-24)34(47-30)39-22-21-31(40)38-36(39)43/h3-22,30,32-34,41H,23H2,1-2H3,(H,38,40,43)/t30-,32-,33-,34-/m1/s1

InChI-Schlüssel

JSUCWPTZTUGPOA-DWNQJFHRSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.